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Introduction

Avenciguat is a novel soluble guanylate cyclase (sGC) activator being investigated for its
therapeutic potential in a variety of diseases, including those with fibrotic and inflammatory
components. Unlike sGC stimulators, Avenciguat can activate sGC independently of nitric
oxide (NO), which may be particularly beneficial in conditions of oxidative stress where NO
bioavailability is compromised. These application notes provide detailed protocols for the use of
Avenciguat in two common preclinical rodent models: bleomycin-induced fibrosis in mice and
the diabetic db/db mouse model.

Mechanism of Action: sGC-cGMP Signaling Pathway

Avenciguat directly activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide
(NO) signaling pathway. Activation of sGC leads to the conversion of guanosine triphosphate
(GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then
activate protein kinase G (PKG), which in turn phosphorylates various downstream targets,
leading to a cascade of cellular events including smooth muscle relaxation, vasodilation, and
anti-inflammatory, anti-proliferative, and anti-fibrotic effects.
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Avenciguat directly activates sGC to increase cGMP production.

Quantitative Data Summary

The following tables summarize the reported dosages and key findings of Avenciguat in

preclinical rodent models.

Table 1: Avenciguat Dosage in Bleomycin-Induced Fibrosis Mouse Model
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Parameter Details Reference
Rodent Model Adult female C57BI/6 mice [1]
_ Bleomycin (subcutaneous
Inducing Agent o [1]
injection)
Avenciguat Doses 1, 3, and 10 mg/kg [1]
Route of Administration Oral (gavage) [1]
Frequency Twice daily [1]

) 6 weeks, initiated 4 weeks
Treatment Duration ) [1]
post-bleomycin

- Reduced dermal thickness. -
Decreased myofibroblast
o numbers and collagen
Key Findings N [1]
deposition. - Modulated
inflammatory and IFN-1

signaling pathways.

Table 2: Avenciguat Dosage in Diabetic db/db Mouse Model
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Parameter

Details

Reference

Rodent Model

Diabetic db/db mice

[2]

Disease Model

Spontaneous type 2 diabetes

[2]

Target Plasma Concentration

100 nM and 400 nM

[2]

Achieved with Doses

30 mg/kg/day and 100
mg/kg/day (in chow)

[2]

Route of Administration

Oral (mixed in chow)

[2]

Treatment Duration

6 weeks (from 12 to 18 weeks

of age)

[2]

Key Findings

- Reduced blood HbA1c and
triglyceride levels. - Slowed the
progression of
glomerulosclerosis and liver
fibrosis. - In combination with
empagliflozin, further reduced

hyperglycemia.

[2]

Experimental Protocols
Protocol 1: Bleomycin-Induced Dermal and Pulmonary

Fibrosis in Mice

This protocol describes the induction of fibrosis using bleomycin and subsequent treatment

with Avenciguat.

Materials:

e Avenciguat

e Bleomycin sulfate

 Sterile 0.9% sodium chloride (saline)
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» Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
o C57BI/6 mice (female, adult)

o Standard laboratory equipment for animal handling and dosing

(Acclimatization 1 Week))

Fibrosis Induction:
Subcutaneous Bleomycin Injections
(daily for 4 weeks)

i

Treatment Phase (6 weeks):
- Avenciguat (1, 3, 10 mg/kg, b.i.d., p.o.)
- Vehicle Control
- Positive Control (e.g., Nintedanib)

'

Endpoint Analysis:
- Dermal Thickness Measurement
- Histology (H&E, Masson's Trichrome)
- Hydroxyproline Assay
- Immunohistochemistry (a-SMA)
- RNA Sequencing

Experimental Workflow:

Click to download full resolution via product page

Workflow for the bleomycin-induced fibrosis model.

Procedure:

o Acclimatization: House mice in a controlled environment for at least one week prior to the
start of the experiment.

e Fibrosis Induction:
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o Prepare a solution of bleomycin in sterile saline.

o Administer daily subcutaneous injections of bleomycin to the shaved backs of the mice for
4 weeks. A control group should receive saline injections.

o Treatment with Avenciguat:

[e]

Four weeks after the initiation of bleomycin injections, begin treatment with Avenciguat.

o

Prepare a suspension of Avenciguat in a suitable vehicle (e.g., 0.5%
carboxymethylcellulose).

o

Administer Avenciguat orally via gavage twice daily at doses of 1, 3, and 10 mg/kg.

[¢]

Include a vehicle control group and a positive control group (e.g., nintedanib).

Continue treatment for 6 weeks.

[e]

e Endpoint Analysis:

(¢]

At the end of the treatment period, euthanize the mice and collect skin and lung tissues.
o Dermal Thickness: Measure the thickness of the skin at the injection site using a caliper.

o Histology: Fix tissue samples in formalin, embed in paraffin, and section for Hematoxylin
and Eosin (H&E) and Masson's trichrome staining to assess tissue morphology and
collagen deposition.

o Hydroxyproline Assay: Quantify the collagen content in skin and lung tissue homogenates
using a hydroxyproline assay Kkit.

o Immunohistochemistry: Stain tissue sections for a-smooth muscle actin (a-SMA) to identify
myofibroblasts.

o Gene Expression Analysis: Perform RNA sequencing on skin samples to evaluate
changes in gene expression related to fibrosis and inflammation.

Protocol 2: Avenciguat Treatment in Diabetic db/db Mice
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This protocol details the administration of Avenciguat through medicated chow to diabetic
db/db mice.

Materials:

Avenciguat

db/db mice (male) and their lean littermates (db/+)

Standard rodent chow

Equipment for mixing compounds into chow

Metabolic cages for urine collection

Standard laboratory equipment for blood collection and analysis

Experimental Workflow:

Acclimatization and Baseline Measurements
(up to 12 weeks of age)

'

Treatment Phase (6 weeks):
- Avenciguat in Chow (targeting 100 & 400 nM plasma levels)
- Control Chow
- Optional: Combination with other therapeutics

v
Bi-weekly Monitoring:
- Body Weight
- Blood Glucose
- Urinary Albumin Excretion

'

Endpoint Analysis (at 18 weeks of age):
- Plasma Avenciguat Levels
- HbAlc, Triglycerides
- Histology of Kidney and Liver

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b11929479?utm_src=pdf-body
https://www.benchchem.com/product/b11929479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Workflow for Avenciguat studies in db/db mice.

Procedure:

o Animal Model and Acclimatization:

o Use male db/db mice, which spontaneously develop type 2 diabetes. Use age-matched
db/+ mice as non-diabetic controls.

o House the mice in a controlled environment and monitor their baseline characteristics
(body weight, blood glucose) until 12 weeks of age.

e Preparation of Medicated Chow:

o Calculate the required concentration of Avenciguat in the chow to achieve the target daily
doses of 30 and 100 mg/kg/day, which have been shown to correspond to plasma
concentrations of approximately 100 nM and 400 nM, respectively.[2] The calculation
should take into account the average daily food intake of the mice.

o Thoroughly mix the calculated amount of Avenciguat with the powdered standard chow
and then form it into pellets.

e Treatment:

o At 12 weeks of age, start the mice on the medicated or control chow.

o Provide the chow ad libitum for 6 weeks.

e In-Life Monitoring:

o Every two weeks, measure body weight, non-fasted blood glucose levels, and urinary
albumin excretion.

o For urine collection, place the mice in metabolic cages for a defined period (e.g., 24
hours).
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e Endpoint Analysis:

o At the end of the 6-week treatment period (at 18 weeks of age), collect terminal blood and
tissue samples.

o Plasma Analysis: Measure plasma levels of Avenciguat to confirm exposure. Analyze
blood for HbAlc and triglycerides.

o Histopathology: Harvest kidneys and livers, fix in formalin, and process for histological
examination to assess glomerulosclerosis and liver fibrosis.

Conclusion

These application notes provide a framework for conducting in vivo rodent studies with
Avenciguat. The detailed protocols for the bleomycin-induced fibrosis model and the diabetic
db/db mouse model offer robust methods to evaluate the anti-fibrotic and metabolic effects of
this novel sGC activator. Researchers should adapt these protocols to their specific
experimental questions and adhere to all institutional animal care and use guidelines. The
provided data and methodologies will aid in the further preclinical characterization of
Avenciguat and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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